(S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole
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Overview
Description
(S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group, a carbazole moiety, and an oxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability and bioactivity
Preparation Methods
One common method involves the use of trifluoromethyl ketones as intermediates, which are valuable synthetic targets due to their versatility . The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the substituents on the molecule.
Scientific Research Applications
(S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity . The oxazole ring and carbazole moiety may also contribute to the compound’s overall bioactivity by interacting with different molecular pathways . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, (S)-2-Methyl-4-((3-(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-4,5-dihydrooxazole stands out due to its unique combination of structural features. Similar compounds include:
Trifluoromethyl phenyl sulfone: Known for its use in nucleophilic trifluoromethylation reactions.
Fluorinated imidazoles and benzimidazoles: These compounds also feature fluorine-containing groups and are used in various medicinal applications.
Spiroindole and spirooxindole scaffolds: These compounds have a similar three-dimensional structure and are used in drug design.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a carbazole moiety, and an oxazole ring, which together confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19F3N2O |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H19F3N2O/c1-15-28-19(14-30-15)13-29-22-5-3-2-4-20(22)21-12-17(8-11-23(21)29)16-6-9-18(10-7-16)24(25,26)27/h2-12,19H,13-14H2,1H3 |
InChI Key |
VNNPMISUCMUGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C52 |
Origin of Product |
United States |
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